2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide
Description
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide (CAS: 1803588-82-0) is a synthetic organic compound featuring a four-membered azetidine ring linked via a formamido group to a branched ethylbutanamide backbone. Its hydrochloride salt form has a molecular formula of C₁₀H₂₀ClN₃O₂ and a molecular weight of 249.74 g/mol . This compound is cataloged by suppliers like American Elements and Aaron Chemicals LLC as a life science research material, available in high-purity grades (99%–99.999%) for pharmaceutical and biochemical applications .
Key structural attributes include:
- Ethylbutanamide backbone: A branched alkyl chain contributing to lipophilicity.
- Formamido linker: Enhances hydrogen-bonding capacity for target interactions.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14) |
InChI Key |
JXOPRQBTMNOEDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N)NC(=O)C1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The resulting intermediate is then further functionalized to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive azetidine ring.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various biochemical pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes critical differences between 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide and similar compounds:
Functional and Pharmacokinetic Differences
Azetidine vs. This strain may influence binding to biological targets like opioid receptors.
Chlorophenyl vs. In contrast, the azetidine derivative lacks aromaticity but may exhibit improved solubility due to its polar nitrogen atom .
The smaller size of 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide (~250 g/mol) aligns with better bioavailability for central nervous system penetration .
Biological Activity
2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an azetidine ring and a formamido group, which are critical for its interaction with biological targets. The molecular formula is CHNO, and its molecular weight is approximately 198.28 g/mol.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds similar to 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are pivotal in the inflammatory response.
Table 1: Inhibition Potency of Related Compounds
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide | TBD | TBD |
| Celecoxib | 0.04 | 0.04 |
| Indomethacin | 6.74 | 1.10 |
Note: TBD indicates that specific data for 2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide was not available in the reviewed literature.
The anti-inflammatory action is attributed to the compound's ability to inhibit the production of prostaglandins by blocking COX enzymes. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the azetidine ring and formamido group can significantly affect biological activity. For instance, electron-donating groups enhance COX inhibition, while bulky substituents may reduce binding affinity.
Case Studies
- In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that compounds with similar structures exhibit significant reduction in swelling compared to controls.
- In Vitro Studies : Cell line assays showed that related compounds effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
